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Compound of Interest

Compound Name: 4-Chloro-3-nitrophenol

Cat. No.: B1362549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral characteristics of 4-Chloro-3-
nitrophenol and its isomers, 3-Chloro-4-nitrophenol and 4-Chloro-2-nitrophenol. The following

sections detail the experimental data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy,

Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for

each technique, and a logical workflow for spectral characterization is presented.

Spectral Data Comparison
The following tables summarize the key spectral data for 4-Chloro-3-nitrophenol and its

isomers, facilitating a clear comparison of their spectroscopic properties.

Table 1: UV-Visible Spectroscopy Data

Compound λmax (in Ethanol)

4-Chloro-3-nitrophenol 218 nm, 308 nm[1]

3-Chloro-4-nitrophenol ~300 nm

4-Chloro-2-nitrophenol 228 nm, 308 nm[1]

Table 2: FT-IR Spectroscopy Data (Key Vibrational Modes in cm⁻¹)
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Vibrational Mode
4-Chloro-3-
nitrophenol

3-Chloro-4-
nitrophenol

4-Chloro-2-
nitrophenol

O-H Stretch ~3400 - 3200 (broad) ~3400 - 3200 (broad) ~3400 - 3200 (broad)

Aromatic C-H Stretch ~3100 - 3000 ~3100 - 3000 ~3100 - 3000

NO₂ Asymmetric

Stretch
~1530 ~1520 ~1540

NO₂ Symmetric

Stretch
~1350 ~1340 ~1360

C-Cl Stretch ~700 - 600 ~700 - 600 ~700 - 600

Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Proton
4-Chloro-3-
nitrophenol

3-Chloro-4-
nitrophenol

4-Chloro-2-
nitrophenol

H-2 ~7.8 ~7.3 ~8.0

H-5 ~7.2 ~7.0 ~7.5

H-6 ~7.4 ~7.9 ~7.1

-OH Variable Variable Variable

Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
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Carbon
4-Chloro-3-
nitrophenol

3-Chloro-4-
nitrophenol

4-Chloro-2-
nitrophenol

C-1 (C-OH) ~155 ~158 ~152

C-2 ~125 ~118 ~138

C-3 (C-NO₂) ~148 ~120 ~126

C-4 (C-Cl) ~120 ~135 ~128

C-5 ~128 ~125 ~118

C-6 ~115 ~122 ~120

Table 5: Mass Spectrometry Data (Key m/z values)

Compound Molecular Ion (M⁺) Key Fragment Ions

4-Chloro-3-nitrophenol
173/175 (due to ³⁵Cl/³⁷Cl

isotopes)
143, 127, 99, 63

3-Chloro-4-nitrophenol
173/175 (due to ³⁵Cl/³⁷Cl

isotopes)
143, 127, 99, 63

4-Chloro-2-nitrophenol
173/175 (due to ³⁵Cl/³⁷Cl

isotopes)
143, 127, 99, 63

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

UV-Visible Spectroscopy
A solution of the sample (approximately 10⁻⁴ to 10⁻⁵ M) is prepared in a UV-transparent

solvent, such as ethanol. The spectrum is recorded using a dual-beam UV-Vis

spectrophotometer, typically over a range of 200-400 nm. A cuvette containing the pure solvent

is used as a reference. The wavelength of maximum absorbance (λmax) is determined from

the resulting spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the KBr pellet method is commonly employed. A small amount of the sample

(1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The FT-IR

spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, the Attenuated Total

Reflectance (ATR) technique can be used, where the solid sample is placed in direct contact

with an ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-resolution

NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an

internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for volatile

compounds like chloronitrophenols. A dilute solution of the sample in a volatile solvent is

injected into the gas chromatograph. The separated components are then introduced into the

mass spectrometer, where they are ionized (typically by electron impact) and their mass-to-

charge ratio (m/z) is measured.

Workflow for Spectral Characterization
The following diagram illustrates a general workflow for the spectral characterization of an

organic compound.
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Caption: A logical workflow for the spectral characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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